1-Methoxycyclohexane-1-carbonitrile

Medicinal Chemistry ADME Prediction Solvent Selection

1-Methoxycyclohexane-1-carbonitrile (CAS 83268-57-9) is an alicyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol. Its structure features a cyclohexane ring bearing both a methoxy (-OCH₃) and a nitrile (-C≡N) group on the same carbon atom (C1), forming a sterically congested neopentyl-like system.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 83268-57-9
Cat. No. B2843676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclohexane-1-carbonitrile
CAS83268-57-9
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESCOC1(CCCCC1)C#N
InChIInChI=1S/C8H13NO/c1-10-8(7-9)5-3-2-4-6-8/h2-6H2,1H3
InChIKeySOQLZFRLDXMIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclohexane-1-carbonitrile (CAS 83268-57-9): A Gem-Disubstituted Cyclohexane Building Block for Medicinal Chemistry and Solvent Development


1-Methoxycyclohexane-1-carbonitrile (CAS 83268-57-9) is an alicyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol [1]. Its structure features a cyclohexane ring bearing both a methoxy (-OCH₃) and a nitrile (-C≡N) group on the same carbon atom (C1), forming a sterically congested neopentyl-like system [2]. This gem-disubstituted cyclohexane carbonitrile is supplied as a versatile small molecule scaffold , primarily utilized as a synthetic intermediate in medicinal chemistry, method development, and materials science research .

Why 1-Methoxycyclohexane-1-carbonitrile Cannot Be Substituted with Common Cyclohexane Analogs


Generic substitution fails because 1-methoxycyclohexane-1-carbonitrile's unique geminal (1,1-disubstituted) architecture fundamentally differentiates it from common cyclohexane derivatives like cyclohexanecarbonitrile (single nitrile) or 4-methoxycyclohexane-1-carbonitrile (1,4-disubstituted). The spatial and electronic impact of having both a methoxy and a nitrile group on the same carbon [1] creates a sterically hindered neopentyl environment that profoundly influences reactivity, solubility, and biological interactions. This gem-disubstitution pattern is specifically required for certain synthetic applications, including the manufacture of hydrogen peroxide via anthraquinone processes, where these compounds function as specialized solvents [2]. Using a simpler analog, such as unsubstituted cyclohexanecarbonitrile, would lack the necessary physicochemical properties (e.g., specific partition coefficient and solubility) and steric shielding required for these industrial and medicinal chemistry roles.

Quantitative Evidence for Selecting 1-Methoxycyclohexane-1-carbonitrile (CAS 83268-57-9) Over Closest Analogs


Distinct Molecular Descriptors: XLogP3-AA = 1.5 Differentiates it from Cyclohexanecarbonitrile and 1-Methoxycyclohexane

The computed partition coefficient (XLogP3-AA) for 1-methoxycyclohexane-1-carbonitrile is 1.5 [1]. This value differentiates it from the more lipophilic cyclohexanecarbonitrile (XLogP3 ~1.9-2.0, based on computed data for similar structures) and the less lipophilic, nitrile-lacking 1-methoxycyclohexane (XLogP3 ~1.2-1.4). The presence of both polar (methoxy) and moderately polar (nitrile) groups on the same carbon creates a balanced lipophilicity profile, which is a critical parameter for predicting membrane permeability and solubility in medicinal chemistry lead optimization.

Medicinal Chemistry ADME Prediction Solvent Selection

Reduced Rotatable Bond Count (n = 1) Versus 4-Methoxycyclohexane-1-carbonitrile (n = 2) Enhances Conformational Rigidity

1-Methoxycyclohexane-1-carbonitrile has a rotatable bond count of exactly 1 [1], which corresponds solely to the methoxy C-O bond. In contrast, the isomeric 4-methoxycyclohexane-1-carbonitrile (CAS 111290-70-1) possesses at least 2 rotatable bonds due to the separation of the methoxy and nitrile groups across the ring . This lower rotatable bond count translates to fewer low-energy conformations and increased conformational rigidity, a property often correlated with improved target binding affinity and selectivity in drug discovery.

Medicinal Chemistry Drug Design Conformational Analysis

Exclusive Use in Patented Solvent Applications for Anthraquinone Process

Substituted cyclohexanecarbonitriles, specifically including the 1-methoxycyclohexane-1-carbonitrile class, are claimed in US Patent Application US20220274913A1 as novel solvents for the industrial manufacture of aqueous hydrogen peroxide via the anthraquinone auto-oxidation (AO) process [1]. The patent specifies their use to improve process efficiency and selectivity compared to conventional solvents. Simpler analogs like cyclohexanecarbonitrile are not mentioned as having this specific utility, highlighting the unique solvent properties conferred by the gem-disubstitution pattern [1].

Industrial Chemistry Green Chemistry Hydrogen Peroxide Manufacturing

Topological Polar Surface Area (TPSA) = 33 Ų Defines a Unique Pharmacophoric Space

The computed Topological Polar Surface Area (TPSA) for 1-methoxycyclohexane-1-carbonitrile is 33 Ų [1]. This value is lower than that of 1-methoxycyclohexane (TPSA = 9.2 Ų) due to the nitrile group, but significantly higher than that of cyclohexanecarbonitrile (TPSA = 23.8 Ų). This intermediate TPSA value, derived directly from the presence of both a methoxy and a nitrile group on the same carbon, positions the compound within an optimal range for balancing passive cellular permeability and oral bioavailability in drug candidates.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

High-Value Research and Industrial Application Scenarios for 1-Methoxycyclohexane-1-carbonitrile (CAS 83268-57-9)


Medicinal Chemistry: Optimizing ADME Properties in CNS Drug Candidates

Procure 1-methoxycyclohexane-1-carbonitrile as a privileged scaffold for CNS drug discovery programs. Its XLogP3 of 1.5 [1] and TPSA of 33 Ų [1] are within the optimal range for blood-brain barrier penetration. The compound's low rotatable bond count (n=1) [1] confers conformational rigidity, which is advantageous for improving target binding affinity and reducing off-target effects. Use this building block to explore structure-activity relationships (SAR) where a balanced lipophilic-hydrophilic profile is critical.

Green Chemistry & Industrial Manufacturing: Developing Novel Solvents for Hydrogen Peroxide Production

Source 1-methoxycyclohexane-1-carbonitrile for research and development aimed at improving the industrial anthraquinone process for manufacturing hydrogen peroxide. US Patent Application US20220274913A1 [1] specifically claims substituted cyclohexanecarbonitriles, including this class of compounds, as effective solvents. Its unique physicochemical properties, governed by the gem-disubstitution pattern, are hypothesized to enhance process efficiency and selectivity compared to conventional solvents.

Organic Synthesis: Exploring Neopentyl Reactivity for Functional Group Transformations

Utilize 1-methoxycyclohexane-1-carbonitrile as a sterically demanding substrate to investigate reaction mechanisms and develop novel synthetic methodologies. The neopentyl environment created by the gem-disubstituted cyclohexane ring [1] offers a unique platform for studying steric effects on nucleophilic additions to the nitrile group or on directed C-H activation reactions. This can lead to the discovery of new, selective transformations relevant to complex molecule synthesis.

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